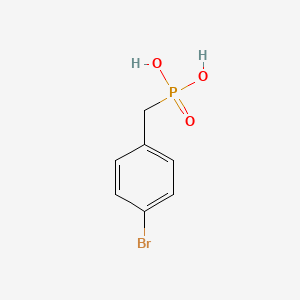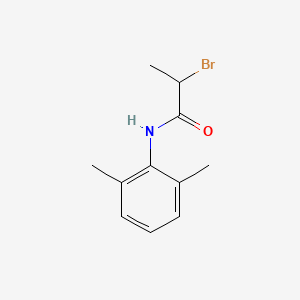
(4-ブロモフェニル)メチルホスホン酸
概要
説明
(4-bromophenyl)methylphosphonic acid is an organophosphorus compound with the molecular formula C7H8BrO3P It is a derivative of phosphonic acid where a (4-bromophenyl)methyl group is attached to the phosphorus atom
科学的研究の応用
(4-bromophenyl)methylphosphonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Industry: Used in the production of flame retardants, plasticizers, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)methylphosphonic acid typically involves the reaction of (4-bromophenyl)methyl bromide with a phosphonic acid derivative. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid.
Industrial Production Methods
Industrial production methods for (4-bromophenyl)methylphosphonic acid are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
(4-bromophenyl)methylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Compounds with different functional groups replacing the bromine atom.
Substitution: Various substituted phosphonic acids depending on the nucleophile used.
作用機序
The mechanism of action of (4-bromophenyl)methylphosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate in their catalytic mechanisms. This inhibition can occur through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus blocking the enzyme’s activity.
類似化合物との比較
Similar Compounds
Phenylphosphonic acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
(4-chlorophenyl)methylphosphonic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
(4-aminophenyl)methylphosphonic acid: Contains an amino group, making it useful in different biological applications.
Uniqueness
(4-bromophenyl)methylphosphonic acid is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its ability to inhibit enzymes by mimicking phosphate groups also adds to its uniqueness in biological research.
特性
IUPAC Name |
(4-bromophenyl)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSDTRXBGITXHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378624 | |
| Record name | (4-bromophenyl)methylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40962-34-3 | |
| Record name | (4-bromophenyl)methylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can (4-bromobenzyl)phosphonic acid be utilized in the synthesis of nanocomposites?
A1: (4-Bromobenzyl)phosphonic acid acts as a crucial bifunctional ligand in synthesizing semiconducting organic-inorganic nanocomposites. [] Its two terminal functional groups enable a two-step process:
- Coordination with Cadmium: The phosphonic acid group readily coordinates with cadmium, forming Cd-phosphonic acid complexes. []
- Click Reaction: The bromide moiety can be substituted with an azide group, facilitating a subsequent click reaction with ethynyl-terminated polymers like poly(3-hexylthiophene) (P3HT). This reaction forms Cd-P3HT complexes. []
Q2: How does the concentration of (4-bromobenzyl)phosphonic acid influence the morphology of the synthesized nanocrystals?
A2: The research demonstrates that manipulating the concentration of both the Cd-P3HT complexes (synthesized using (4-bromobenzyl)phosphonic acid) and free (4-bromobenzyl)phosphonic acid allows for control over the final morphology of the CdSe nanocrystals within the nanocomposite. []
- CdSe Quantum Dots: Utilizing Cd-P3HT complexes alone leads to the formation of CdSe quantum dots. []
- Multi-Branched CdSe Nanocrystals: Introducing additional (4-bromobenzyl)phosphonic acid alongside the Cd-P3HT complexes, in a 1:1 ratio, results in the formation of multi-branched CdSe nanocrystals. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)








